4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Descripción
4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a benzamide moiety substituted with a bromine atom at the 4-position of the benzene ring. The core structure comprises a fused tricyclic system with an oxazepine ring, a ketone group at position 11, and a methyl group at position 6. The bromine substituent likely enhances lipophilicity and influences binding interactions with target proteins, a hypothesis supported by the activity trends of halogenated analogs in the evidence .
Propiedades
IUPAC Name |
4-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZKRURTRHOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various disease contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHBrNO
- Molecular Weight : 423.3 g/mol
- CAS Number : 922031-05-8
The compound is characterized by the presence of a bromine atom and a dibenzooxazepine core, which contribute to its unique biological properties.
The biological activity of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of histone deacetylases (HDACs), which are critical in the regulation of gene expression and have been implicated in cancer and other diseases . The modulation of HDAC activity can lead to changes in cell cycle regulation and apoptosis, making this compound a candidate for anticancer therapies.
Anticancer Activity
Research has indicated that dibenzo[b,f][1,4]oxazepine derivatives exhibit significant anticancer properties. A study demonstrated that compounds within this class could induce apoptosis in cancer cell lines through the inhibition of HDACs. The specific effects of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide on various cancer types are still under investigation, but preliminary results suggest promising therapeutic potential.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on HDAC Inhibition | The compound showed significant inhibition of HDAC activity in vitro. | Suggests potential as an anticancer agent. |
| Antidiabetic Activity Evaluation | Related compounds reduced blood glucose levels in diabetic models. | Indicates possible metabolic benefits; further studies needed for this compound. |
Synthesis and Optimization
The synthesis of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves several steps:
- Formation of the dibenzooxazepine core through cyclization reactions.
- Bromination using reagents like N-bromosuccinimide (NBS).
- Final attachment of the benzamide group via nucleophilic substitution reactions.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Drug Development : This compound serves as a scaffold for developing new drugs targeting neurological disorders and cancer. Its unique structure allows for modifications that can enhance biological activity.
Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity. For instance, its derivatives have shown promise as selective inhibitors of the dopamine D2 receptor, which is crucial in treating psychiatric disorders .
Case Study: Dopamine D2 Receptor Inhibition
A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit selective affinity for the dopamine D2 receptor. This selectivity is important for minimizing side effects associated with non-selective drugs .
Organic Synthesis Applications
Intermediate in Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including substitution and coupling reactions.
Reactions :
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form complex molecules.
Material Science Applications
Development of New Materials : The compound's unique properties make it suitable for creating new materials with specific functionalities, such as conductivity or fluorescence. Research into its application in material science is ongoing, focusing on enhancing the performance of electronic devices and sensors.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : Methoxy and hydroxyl derivatives exhibit higher aqueous solubility, whereas halogenated analogs may require formulation optimization for bioavailability .
Q & A
Basic: What are the established synthetic routes for 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can its purity be optimized during synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from dibenzo[b,f][1,4]oxazepine derivatives. A common approach includes:
Amide Coupling : Reacting 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-amine with 4-bromobenzoyl chloride under Schotten-Baumann conditions (base-mediated acylation in biphasic solvent systems).
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts.
Purity Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) to minimize side products. Use anhydrous solvents to prevent hydrolysis .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is critical for structural confirmation:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxazepine ring protons (δ 4.2–5.5 ppm). Compare with calculated chemical shifts using DFT-based tools for validation .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system with space group P21/n, as seen in analogous dibenzo-oxazepine structures) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities via high-resolution mass spectrometry (HRMS) .
Basic: What theoretical frameworks are essential for guiding research on this compound's reactivity and interactions?
Methodological Answer:
Research should be anchored in:
- Molecular Orbital Theory : Predict electrophilic/nucleophilic sites using Fukui indices calculated via Gaussian or ORCA software.
- Density Functional Theory (DFT) : Model reaction pathways (e.g., amide bond formation energy barriers) and non-covalent interactions (e.g., halogen bonding with bromine).
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., bromine’s electronic impact) to biological or catalytic properties .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Mitigate via:
Cross-Validation : Compare experimental NMR data with DFT-simulated spectra (accounting for solvent effects) and overlay X-ray-derived bond lengths/angles with computational models.
Variable-Temperature NMR : Identify conformational flexibility by analyzing signal splitting or coalescence at elevated temperatures.
Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystalline states to explain deviations from solution-phase NMR data .
Advanced: What strategies mitigate side reactions during the synthesis of derivatives of this compound?
Methodological Answer:
Derivatization (e.g., introducing piperazine or dithiabiuret groups) requires precise control:
- Protecting Groups : Temporarily block reactive sites (e.g., oxazepine ketone with trimethylsilyl chloride) during functionalization.
- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce decomposition in exothermic steps.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Advanced: How to design experiments to explore the compound's biological activity, considering its structural complexity?
Methodological Answer:
Leverage a hypothesis-driven framework:
Target Identification : Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, prioritizing targets with high binding affinity to the dibenzo-oxazepine core .
In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50 determination.
- Enzyme Inhibition : Monitor activity of COX-2 or HDACs via fluorogenic substrates.
Mechanistic Studies : Perform SPR (surface plasmon resonance) to validate target binding kinetics and western blotting to assess downstream protein expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
